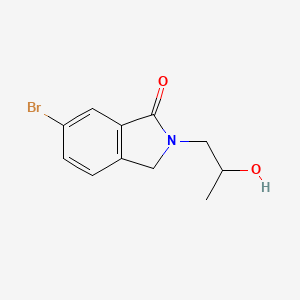
6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one is a chemical compound belonging to the isoindolinone family. Isoindolinones are heterocyclic compounds characterized by a nitrogen atom incorporated into a five-membered ring fused to a benzene ring. The presence of a bromine atom and a hydroxypropyl group in the structure of this compound makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-bromoaniline with 2-bromo-1-propanol under basic conditions to form the intermediate 2-(2-bromo-1-hydroxypropyl)aniline. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: Formation of 6-Bromo-2-(2-oxopropyl)isoindolin-1-one.
Reduction: Formation of 2-(2-hydroxypropyl)isoindolin-1-one.
Substitution: Formation of 6-Azido-2-(2-hydroxypropyl)isoindolin-1-one or 6-Cyano-2-(2-hydroxypropyl)isoindolin-1-one.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a ligand for dopamine receptors, which could lead to the development of new antipsychotic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biological Research: It is used in studies related to the inhibition of β-amyloid protein aggregation, which is relevant to Alzheimer’s disease research.
Industrial Applications: It is utilized in the production of dyes, pigments, and polymer additives.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, as a potential ligand for dopamine receptors, it binds to the allosteric binding site of the dopamine receptor D2, modulating its activity and influencing neurotransmission . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions that lead to amyloid plaque formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(3-Hydroxypropyl)-2,4-dimethylisoindolin-1-one: Similar structure with additional methyl groups, exhibiting different biological activities.
4-(Hydroxymethyl)-6-(3-hydroxypropyl)-2-methylisoindolin-1-one: Contains a hydroxymethyl group, leading to variations in reactivity and applications.
Uniqueness
6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This uniqueness makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities .
Eigenschaften
Molekularformel |
C11H12BrNO2 |
|---|---|
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
6-bromo-2-(2-hydroxypropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H12BrNO2/c1-7(14)5-13-6-8-2-3-9(12)4-10(8)11(13)15/h2-4,7,14H,5-6H2,1H3 |
InChI-Schlüssel |
MAXFVXJTIOYPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CC2=C(C1=O)C=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


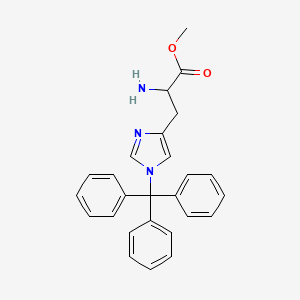
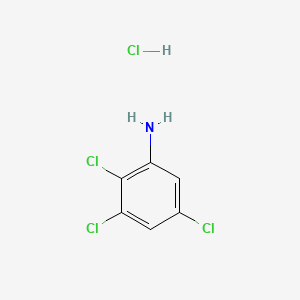

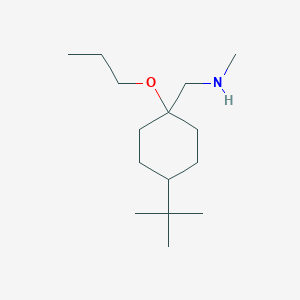
![beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside](/img/structure/B13640250.png)
![2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate](/img/structure/B13640254.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol](/img/structure/B13640256.png)


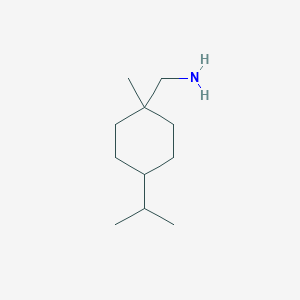
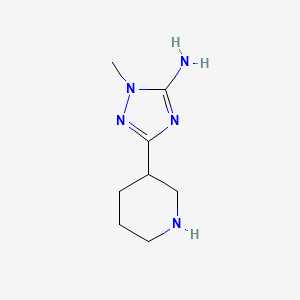
![[17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B13640288.png)


